Fenthiaprop

Description

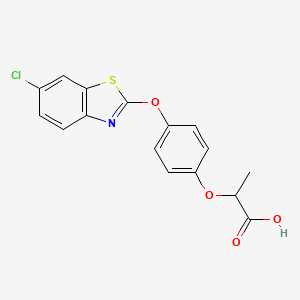

Structure

3D Structure

Properties

CAS No. |

73519-50-3 |

|---|---|

Molecular Formula |

C16H12ClNO4S |

Molecular Weight |

349.8 g/mol |

IUPAC Name |

2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid |

InChI |

InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) |

InChI Key |

WHWHBAUZDPEHEM-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenthiaprop

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop, and its active form this compound-ethyl, are selective post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] The primary mechanism of action of this compound is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1] This inhibition is highly specific to the plastidic ACCase found in most grass species (monocots), leading to a disruption of lipid synthesis, cessation of growth, and eventual death of the susceptible plant. Dicotyledonous plants are generally tolerant due to a structurally different, less sensitive ACCase enzyme. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key molecular interactions and pathways.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound targets and inhibits the activity of Acetyl-CoA carboxylase (ACCase), the enzyme responsible for catalyzing the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This reaction is vital for the production of the building blocks for a wide range of lipids essential for cell membrane integrity, energy storage, and signaling.

In grasses, the susceptible group of plants, this compound specifically inhibits the homomeric, multi-domain form of ACCase located in the plastids.[2] This isoform is responsible for the bulk of de novo fatty acid synthesis. In contrast, dicotyledonous plants possess a heteromeric, multi-subunit form of ACCase in their plastids, which is significantly less sensitive to aryloxyphenoxypropionate herbicides.[2] Both monocots and dicots have a homomeric ACCase in the cytosol, but this isoform is also largely unaffected by this compound and contributes less to overall lipid biosynthesis.

The inhibition of ACCase by this compound is reversible and non-competitive with respect to ATP and bicarbonate, but displays a competitive or mixed-type inhibition with respect to the acetyl-CoA substrate. This suggests that this compound binds to the carboxyltransferase (CT) domain of the enzyme, at or near the acetyl-CoA binding site, thereby preventing the transfer of the carboxyl group from biotin to acetyl-CoA.

Quantitative Data on ACCase Inhibition

| Herbicide (Analog) | Plant Species | Enzyme Form | IC50 (µM) | Inhibition Type vs. Acetyl-CoA | Reference |

| Quizalofop | Wheat | Plastidic ACCase | ~0.054 (K') | Mixed | [2] |

| Fluazifop | Wheat | Plastidic ACCase | ~21.8 (K') | Mixed | [2] |

| Diclofop | Lolium multiflorum | Plastidic ACCase I | 0.2 | Not Specified | [2] |

| Haloxyfop | Barley | Plastidic ACCase | ~0.06 (Kis) | Non-competitive | [2] |

Note: The table presents data for herbicides analogous to this compound to illustrate the typical potency range for this chemical class.

Signaling Pathways and Downstream Effects

The inhibition of ACCase by this compound triggers a cascade of downstream metabolic consequences, ultimately leading to plant death.

References

An In-depth Technical Guide to the Synthesis of Fenthiaprop

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Fenthiaprop, a significant herbicidal agent. The synthesis is presented in a multi-step process, commencing from readily available precursors. This document outlines the core chemical transformations, including detailed experimental protocols adapted from analogous and established chemical literature, and presents quantitative data where available.

This compound Synthesis: An Overview

The synthesis of this compound, chemically known as 2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid, can be strategically divided into four key stages:

-

Synthesis of the Phenoxy Intermediate: Preparation of ethyl 2-(4-hydroxyphenoxy)propanoate.

-

Synthesis of the Pyridine Intermediate: Preparation of 2,5-dichloro-3-fluoropyridine.

-

Core Structure Formation: A Williamson ether synthesis to couple the phenoxy and pyridine intermediates, yielding this compound-ethyl.

-

Final Hydrolysis: Conversion of this compound-ethyl to the final this compound acid.

This guide will now delve into the specifics of each stage, providing procedural details and relevant data.

Stage 1: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate

The initial stage involves the synthesis of the key phenoxypropanoate intermediate. This is achieved through the reaction of hydroquinone with an ethyl halopropionate.

Experimental Protocol:

A suspension is prepared containing hydroquinone (12.2 g), ethyl DL-2-bromopropionate (10 g), and potassium carbonate (50 g) in 100 ml of methylethylketone.[1] This mixture is then stirred under reflux for a period of 5 hours.[1] Following the reflux, insoluble materials are removed by filtration. The resulting filtrate is concentrated by distillation to yield the crude product. Further purification can be achieved via silica gel chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Hydroquinone | 110.11 | 12.2 g | 0.111 |

| Ethyl DL-2-bromopropionate | 181.03 | 10 g | 0.055 |

| Potassium Carbonate | 138.21 | 50 g | 0.362 |

| Methylethylketone | 72.11 | 100 ml | - |

Table 1: Reagents for the synthesis of ethyl 2-(4-hydroxyphenoxy)propanoate.

Stage 2: Synthesis of 2,5-dichloro-3-fluoropyridine

Conceptual Experimental Protocol:

A solution of 3-amino-2,5-dichloropyridine in an aqueous solution of fluoroboric acid (10-60%) is prepared and cooled. An aqueous solution of sodium nitrite (0.1g/ml to 1g/ml) is then added dropwise while maintaining a low temperature to facilitate diazotization. The resulting diazonium salt is then thermally decomposed to yield 2,5-dichloro-3-fluoropyridine.

Note: This protocol is based on general methods for the synthesis of fluorinated pyridines from their amino precursors and may require optimization.

Stage 3: Williamson Ether Synthesis of this compound-ethyl

This pivotal step involves the formation of the core diaryl ether structure of this compound through a Williamson ether synthesis. This reaction couples the previously synthesized ethyl 2-(4-hydroxyphenoxy)propanoate with 2,5-dichloro-3-fluoropyridine.

Experimental Protocol:

To a solution of ethyl 2-(4-hydroxyphenoxy)propanoate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like sodium hydride or potassium carbonate is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. To this solution, 2,5-dichloro-3-fluoropyridine is added, and the reaction mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give this compound-ethyl.

| Reactant/Reagent | Role |

| Ethyl 2-(4-hydroxyphenoxy)propanoate | Nucleophile precursor |

| 2,5-dichloro-3-fluoropyridine | Electrophile |

| Sodium Hydride / Potassium Carbonate | Base |

| DMF / DMSO | Solvent |

Table 2: Key components for the Williamson ether synthesis of this compound-ethyl.

Stage 4: Hydrolysis of this compound-ethyl to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this compound. This is typically achieved through base-catalyzed hydrolysis.

Experimental Protocol:

This compound-ethyl is dissolved in a mixture of an alcohol, such as ethanol, and an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored until the ester is fully consumed. After completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried. Studies on the hydrolysis of structurally similar compounds, like Fenoxaprop-p-ethyl, indicate that the ester bond breakdown occurs readily under basic conditions (pH 8-10).[2]

Synthesis Pathway Diagram

References

Fenthiaprop's Mode of Action in Target Weed Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop, and its ethyl ester this compound-ethyl, are selective, post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fops") chemical family. These herbicides are primarily utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. The efficacy of this compound is rooted in its specific interaction with a key enzyme in plant lipid metabolism, leading to a cascade of events that result in the death of susceptible weed species. This technical guide provides a comprehensive overview of the mode of action of this compound, detailing its biochemical target, the physiological consequences of its application, mechanisms of resistance, and the experimental protocols used to study these interactions.

Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Fatty acids are fundamental components of cell membranes and are essential for energy storage and the synthesis of various other cellular components.

Inhibition of ACCase by this compound blocks the production of malonyl-CoA, thereby halting the synthesis of fatty acids. This disruption of lipid biosynthesis has catastrophic consequences for the plant cell, leading to a loss of membrane integrity, cessation of cell division and growth, and ultimately, cell death. This compound is a systemic herbicide, meaning it is absorbed by the foliage and translocated through the phloem to areas of active growth, such as the meristems, where the demand for fatty acid synthesis is highest.

Biochemical and Physiological Effects in Target Weeds

Following application, this compound-ethyl is rapidly absorbed by the leaves of the target weed and is hydrolyzed to its biologically active acid form, this compound. This active form is then translocated to the meristematic tissues. The inhibition of ACCase in these growing points leads to a series of observable symptoms.

Within days of application, newly developing leaves exhibit chlorosis (yellowing), followed by necrosis (tissue death). A characteristic symptom of ACCase inhibitor herbicides is the decay of the growing point, often referred to as a "deadheart," which can be easily pulled out from the whorl of the plant. Older leaves may appear reddish or purplish before senescing. The overall effect is a cessation of growth, leading to the death of the susceptible plant within one to three weeks.

Table 1: Herbicidal Efficacy of Aryloxyphenoxypropionate Herbicides on Common Grass Weeds

(Data for Fenoxaprop-p-ethyl, a closely related aryloxyphenoxypropionate herbicide, is used as a representative example due to the limited availability of public data specifically for this compound.)

| Weed Species | Scientific Name | Susceptibility Level |

| Wild Oat | Avena fatua | High |

| Green Foxtail | Setaria viridis | High |

| Barnyardgrass | Echinochloa crus-galli | High |

| Johnsongrass | Sorghum halepense | Moderate to High |

| Italian Ryegrass | Lolium multiflorum | Variable (Resistance is common) |

| Black-grass | Alopecurus myosuroides | Variable (Resistance is widespread) |

Quantitative Analysis of ACCase Inhibition

The potency of ACCase-inhibiting herbicides is quantified by their concentration required to inhibit 50% of the enzyme's activity (IC50). These values are determined through in vitro enzyme assays and can vary significantly between susceptible and resistant weed biotypes.

Table 2: IC50 Values for ACCase Inhibition by Aryloxyphenoxypropionate Herbicides in Susceptible (S) and Resistant (R) Weed Biotypes

(Data for other aryloxyphenoxypropionate herbicides are presented to illustrate the magnitude of resistance.)

| Herbicide | Weed Species | Biotype | IC50 (µM) | Resistance Factor (R/S) |

| Fenoxaprop-P-ethyl | Alopecurus myosuroides | S | 0.15 | - |

| R | 15.0 | 100 | ||

| Diclofop | Lolium rigidum | S | 0.12 | - |

| R | 8.5 | 71 | ||

| Fluazifop-P-butyl | Setaria viridis | S | 0.20 | - |

| R | >100 | >500 |

Basis of Selectivity

The selectivity of this compound, which allows it to control grass weeds without harming broadleaf crops, is primarily due to differences in the structure of the ACCase enzyme between these two plant groups. The ACCase of most broadleaf plants is largely insensitive to aryloxyphenoxypropionate herbicides.

In some tolerant grass crops, such as wheat, metabolic detoxification also plays a crucial role. These crops possess enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that can rapidly metabolize the herbicide into non-phytotoxic compounds before it can reach and inhibit the target ACCase enzyme.[1]

Mechanisms of Resistance in Target Weed Species

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance is target-site modification.

Target-Site Resistance: This involves single nucleotide polymorphisms (SNPs) in the gene encoding the plastidic ACCase, resulting in an amino acid substitution at or near the herbicide-binding site. These substitutions reduce the affinity of the herbicide for the enzyme, rendering it less effective.

Table 3: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance to Aryloxyphenoxypropionate Herbicides

| Amino Acid Substitution | Position | Cross-Resistance Pattern |

| Isoleucine to Leucine | 1781 | High resistance to "fops", variable to "dims" and "dens" |

| Tryptophan to Cysteine | 2027 | High resistance to "fops" |

| Isoleucine to Asparagine | 2041 | High resistance to "fops" |

| Aspartate to Glycine | 2078 | High resistance to "fops" |

| Glycine to Alanine | 2096 | Resistance to some "fops" |

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the target enzyme. The most common form of NTSR is enhanced metabolic detoxification, where resistant plants exhibit an increased ability to metabolize the herbicide into inactive forms.

Experimental Protocols

Whole-Plant Dose-Response Bioassay for Herbicide Resistance

This protocol is used to determine the level of resistance in a weed population by assessing the whole-plant response to a range of herbicide doses.

Methodology:

-

Plant Material: Grow seeds from both the suspected resistant population and a known susceptible population in pots under controlled greenhouse conditions.

-

Herbicide Application: At the 2-3 leaf stage, spray plants with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. Include an untreated control for each population.

-

Data Collection: After a set period (e.g., 21 days), assess plant survival and measure the fresh or dry weight of the above-ground biomass.

-

Data Analysis: Plot the biomass (as a percentage of the untreated control) against the herbicide dose. Use a log-logistic dose-response curve to calculate the herbicide rate that causes a 50% reduction in growth (GR50). The resistance factor (RF) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

In Vitro ACCase Activity Inhibition Assay (Malachite Green Method)

This protocol measures the activity of the ACCase enzyme in the presence of varying concentrations of an inhibitor. The malachite green assay is a colorimetric method that quantifies the inorganic phosphate (Pi) released from the ATP hydrolysis that occurs during the ACCase-catalyzed reaction.[2][3][4]

Methodology:

-

Enzyme Extraction:

-

Harvest fresh leaf tissue from young, actively growing plants (both susceptible and resistant biotypes).

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 1 mM DTT, and protease inhibitors).[3]

-

Centrifuge the homogenate to pellet cell debris, and use the supernatant containing the crude enzyme extract for the assay.

-

-

Assay Reaction:

-

In a microplate, combine the enzyme extract with an assay buffer containing ATP, MgCl2, NaHCO3, and acetyl-CoA.

-

Add varying concentrations of the this compound (or other ACCase inhibitor) to the wells. Include a control with no inhibitor.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the ACCase activity as the amount of phosphate produced per unit of time per amount of protein.

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration.

-

Use a non-linear regression to determine the IC50 value.

-

Conclusion

This compound is an effective graminicide whose mode of action is the specific inhibition of the ACCase enzyme, a critical component of the fatty acid biosynthesis pathway in susceptible grass species. The selectivity of this compound is achieved through inherent differences in the target enzyme in broadleaf crops and, in some cases, through metabolic detoxification in tolerant cereals. The emergence of herbicide resistance, primarily through target-site mutations in the ACCase gene, poses a significant challenge to the long-term efficacy of this compound and other herbicides with the same mode of action. A thorough understanding of its biochemical and physiological effects, coupled with robust experimental methodologies for monitoring resistance, is essential for the sustainable use of this important class of herbicides in modern agriculture.

References

- 1. Responses of Four Types of Winter Wheat to Fenoxaprop-p-ethyl [scirp.org]

- 2. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 4. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

Fenthiaprop: A Technical Retrospective of Its Discovery, Development, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthiaprop, a selective, post-emergence herbicide, was developed for the control of annual and perennial grasses and broad-leaved weeds. First reported in 1982 by Hoechst, this compound belongs to the aryloxyphenoxypropionic acid class of herbicides. Its mode of action is the inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plants. Despite its initial applications in crops such as oilseed rape, potatoes, and sugar beet, this compound is now considered largely obsolete. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its chemical properties, mechanism of action, and toxicological profile, based on available data.

Discovery and Development History

This compound, also known by its reference code HOE 43336, was first reported in 1982.[1] It was developed and introduced by Hoechst Agrochemicals. As an aryloxyphenoxypropionate herbicide, it emerged from research programs focused on developing selective herbicides for broad-acre crops. The primary application of this compound was for the post-emergence control of a variety of grass and broadleaf weeds.

While specific details of its development timeline are not extensively documented in publicly available literature, the trajectory of this compound followed a common path for herbicides of its era: discovery through synthesis and screening, followed by characterization of its herbicidal activity, toxicological evaluation, and eventual commercialization for specific crop applications. Its classification as an obsolete herbicide suggests that it has been superseded by more effective, selective, or environmentally benign alternatives.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid[1] |

| CAS RN | 73519-50-3[1] |

| Chemical Formula | C₁₄H₁₅ClF₃NO₃S |

| Molecular Weight | 377.85 g/mol [1] |

| Herbicide Class | Aryloxyphenoxypropionate[2] |

| Mode of Action Class | HRAC Group A; WSSA Group 1[1] |

Mechanism of Action

This compound is a selective herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor.[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid biosynthesis ultimately leads to the death of susceptible plant species.

Signaling Pathway

The following diagram illustrates the simplified mechanism of action of this compound.

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the formation of the aryloxyphenoxy scaffold followed by the attachment of the propionic acid moiety.

Herbicidal Efficacy and Selectivity Screening

A standard approach to evaluating a new herbicidal compound would involve a tiered screening process.

-

Primary Screening: The compound is applied at a high concentration to a small number of representative monocot and dicot weed and crop species to determine the presence of any herbicidal activity.

-

Secondary Screening: Compounds showing activity in the primary screen are then tested at a range of concentrations to determine the minimum effective dose. A wider range of weed and crop species are included to establish the spectrum of activity and crop selectivity.

-

Field Trials: Promising candidates from secondary screening are advanced to field trials to evaluate their performance under real-world environmental conditions and agricultural practices.

Toxicological Profile

This compound is classified as having moderately low acute toxicity. The acute oral LD₅₀ in rats for the aryloxyphenoxypropionic acid group of herbicides, to which this compound belongs, is in the range of 950 mg/kg to >4,000 mg/kg.[1] Dermal toxicity for this class of compounds can be more significant.[1]

| Metric | Value | Species |

| Acute Oral LD₅₀ (Group) | 950 - >4,000 mg/kg | Rat |

Note: Specific toxicological data for this compound is limited in publicly accessible records. The data presented is for the broader chemical family.

Conclusion

This compound represents a noteworthy compound in the history of herbicide development, characteristic of the aryloxyphenoxypropionate class. Its targeted inhibition of ACCase provided a valuable tool for selective weed control in its time. However, the evolution of weed science and the development of newer active ingredients have led to its gradual obsolescence. This technical overview, based on the available scientific literature, provides a historical context for the discovery and development of this compound for researchers and professionals in the field. Further detailed experimental data would likely reside in the proprietary archives of its original developer.

References

Fenthiaprop: A Technical Guide to its Physicochemical Properties and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Fenthiaprop, with a focus on its core molecular and functional characteristics. The information is intended to support research and development efforts in the fields of agricultural science and drug discovery.

Core Molecular and Physical Data

This compound is a member of the aryloxyphenoxypropionate class of herbicides. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H12ClNO4S | |

| Molecular Weight | 349.8 g/mol | |

| CAS Registry Number | 73519-50-3 | |

| IUPAC Name | 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid | |

| Appearance | White crystalline solid | |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. |

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a selective, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of cell growth and eventual death of the target plant.

Signaling Pathway

The inhibitory action of this compound on ACCase disrupts the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This disruption leads to a cascade of cellular events culminating in plant death.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A representative procedure for a related compound, ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate, is described in patent literature and can be adapted. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid, this compound.

Step 1: Synthesis of Ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal, combine 2,6-dichlorobenzothiazole and potassium carbonate in a suitable solvent such as xylene.

-

Addition of Reactant: Heat the mixture to approximately 110°C. Under a slight vacuum, add ethyl 2-(4-hydroxyphenoxy)propanoate dropwise over a period of 30 minutes.

-

Reaction and Workup: Continue stirring under reflux for several hours, continuously removing the water that is formed. After the reaction is complete, cool the mixture and wash it sequentially with a dilute sodium hydroxide solution and water.

-

Isolation: Remove the solvent by distillation to yield the crude ethyl ester.

Step 2: Hydrolysis to this compound

-

Reaction: Dissolve the synthesized ethyl ester in a mixture of methanol and tetrahydrofuran.

-

Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours.

-

Workup: Remove the organic solvents by distillation. Wash the remaining aqueous layer with a non-polar organic solvent like dichloromethane.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.

-

Isolation: Concentrate the ethyl acetate extract to yield this compound.

Analytical Determination of this compound

The quantification of this compound in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis (General Protocol)

-

Sample Preparation: For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, this compound can be derivatized. A common method for acidic herbicides is esterification (e.g., with BF3/methanol) or pentafluorobenzylation.

-

GC-MS Conditions:

-

Injector: Splitless mode, with a temperature of approximately 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of 280-300°C.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Prepare a calibration curve using standards of derivatized this compound.

HPLC Analysis (General Protocol)

-

Sample Preparation: Similar to GC-MS, extraction and cleanup are crucial. The final extract should be dissolved in the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: A UV detector set to a wavelength where this compound exhibits strong absorbance, or a mass spectrometer for LC-MS analysis.

-

-

Quantification: Generate a calibration curve using this compound standards.

Technical Guide to Fenthiaprop Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the herbicide Fenthiaprop in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the available qualitative information and presents a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of agrochemical development, environmental science, and formulation chemistry.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses. This disruption of lipid production leads to the death of susceptible weed species. This compound is the parent acid, while its ethyl ester, this compound-ethyl, is commonly the active ingredient in commercial herbicide formulations. The solubility of these compounds in various organic solvents is a critical parameter for their formulation, application, and environmental fate.

Solubility of this compound: Current Data

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative data for the solubility of this compound and this compound-ethyl in a range of organic solvents. However, qualitative descriptions are available, and data for structurally related compounds can provide some insight.

Qualitative Solubility of this compound: this compound is generally described as having moderate solubility in organic solvents and limited solubility in water.

Reference Data for Structurally Related Compounds: To provide a contextual understanding, the table below presents solubility data for Fenoxaprop-ethyl, another aryloxyphenoxypropionate herbicide. While not identical, this data can offer a preliminary indication of the types of organic solvents in which this compound might be soluble.

| Solvent | Solubility of Fenoxaprop-ethyl (@ 20°C) |

| Acetone | >50% |

| Toluene | >30% |

| Ethyl Acetate | >20% |

| Cyclohexane | >1% |

| Ethanol | >1% |

| 1-Octanol | >1% |

| Hexane | >0.5% |

Note: This data is for Fenoxaprop-ethyl and should be used as a general reference only.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.[1][2][3]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (analytical standard, >98% purity)

-

Selected organic solvents (e.g., acetone, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.[4][5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis of this compound Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][7]

-

For HPLC: Inject the filtered sample and the standard solutions into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.

-

For UV-Vis: Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a calibration curve based on the absorbance of the standard solutions.

-

-

-

Data Reporting:

-

Express the solubility as grams per liter (g/L) or milligrams per milliliter (mg/mL) of the solvent at the specified temperature.

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. bioassaysys.com [bioassaysys.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Книги [books.google.bg]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

Fenthiaprop Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-ethyl is a post-emergence herbicide used for the control of grassy weeds. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its risk assessment. This technical guide provides an in-depth overview of the degradation pathways of this compound-ethyl and its primary active form, this compound acid, in these two environmental compartments. The information is compiled from available scientific literature, focusing on quantitative data and experimental methodologies to support further research and development.

Core Degradation Pathways

The primary degradation pathway of this compound-ethyl in both soil and water is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, this compound. This process is a crucial first step that dictates the subsequent fate of the molecule in the environment.

Degradation in Soil

In soil environments, the degradation of this compound-ethyl is primarily a biologically mediated process. The initial and rapid hydrolysis to this compound acid is followed by further transformation of the acid.

Primary Transformation:

-

Hydrolysis: this compound-ethyl undergoes rapid hydrolysis to this compound acid. This conversion is significantly influenced by soil moisture and microbial activity. In moist soil conditions, this hydrolysis can be almost complete within 24 hours.

Secondary Transformation of this compound Acid: Following the initial hydrolysis, this compound acid is further degraded by soil microorganisms. While specific studies on this compound are limited, research on the structurally similar herbicide Fenoxaprop suggests the formation of several key metabolites:

-

Phenetole Formation: Cleavage of the ether linkage can lead to the formation of a phenetole derivative.

-

Phenol Formation: Further degradation can result in the formation of a corresponding phenol compound.

-

Benzazolone Formation: The benzothiazole ring system can be transformed into a benzazolone structure.

The persistence of this compound acid and its subsequent metabolites in soil is reported to be approximately twice as long as that of Fenoxaprop acid and its metabolites.

Degradation in Water

In aquatic environments, the degradation of this compound-ethyl is influenced by both chemical and biological processes.

Hydrolysis:

-

pH-Dependent Hydrolysis: The hydrolysis of the ethyl ester to this compound acid is a key degradation route in water. The rate of this reaction is dependent on the pH of the water, with hydrolysis being generally faster under alkaline conditions.

Photolysis:

-

Photodegradation: Sunlight can contribute to the degradation of this compound in aqueous solutions. The extent and rate of photolysis will depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

Microbial Degradation:

-

Aquatic microorganisms also play a role in the degradation of this compound, particularly in sediment-water systems. The pathways are expected to be similar to those observed in soil, involving the breakdown of the this compound acid molecule.

Quantitative Degradation Data

Quantitative data on the degradation of this compound and its ethyl ester are crucial for environmental modeling and risk assessment. The following tables summarize the available data, primarily drawing parallels from the closely related compound Fenoxaprop-p-ethyl due to the limited specific data for this compound.

Table 1: Soil Degradation Half-life (DT50) of Aryloxyphenoxypropionate Herbicides

| Compound | Soil Type | Temperature (°C) | Half-life (DT50) in days | Reference |

| Fenoxaprop-p-ethyl | Not Specified | Field Conditions | 1.45 - 2.30 | [1] |

| Fenoxaprop acid | Not Specified | Field Conditions | > 30 | [1] |

| Fenoxaprop-p-ethyl | Wheat field soil | Field Conditions | 11.8 (mean) | [2] |

Table 2: Factors Influencing Hydrolysis of Aryloxyphenoxypropionate Herbicides in Water

| Compound | Condition | Effect on Degradation | Reference |

| Fenoxaprop-p-ethyl | Alkaline pH | Accelerated hydrolysis | [3][4] |

| Fenoxaprop-p-ethyl | Acidic pH | Slower hydrolysis | [3][4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of degradation studies. The following sections outline typical methodologies used in the study of herbicide degradation in soil and water.

Soil Degradation Study Protocol

A common approach to studying herbicide degradation in soil involves laboratory incubation studies.

1. Soil Collection and Preparation:

-

Soil is collected from relevant agricultural fields, typically from the top 0-15 cm layer.

-

The soil is sieved to remove large debris and homogenized.

-

Physicochemical properties of the soil (pH, organic matter content, texture) are characterized.

2. Herbicide Application:

-

A stock solution of this compound-ethyl or this compound acid (often radiolabeled for easier tracking) is prepared in a suitable solvent.

-

The herbicide solution is applied to the soil samples to achieve a desired concentration. The solvent is allowed to evaporate.

3. Incubation:

-

The treated soil samples are brought to a specific moisture content (e.g., 50-75% of field capacity).

-

Samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a controlled environment.

-

Aerobic conditions are maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.

4. Sampling and Analysis:

-

Soil samples are collected at predetermined time intervals.

-

Residues of the parent compound and its metabolites are extracted from the soil using an appropriate solvent system (e.g., acetonitrile/water).

-

The extracts are cleaned up using techniques like solid-phase extraction (SPE).

-

Quantification is performed using analytical instruments such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

Water Degradation Study Protocol (Hydrolysis and Photolysis)

1. Solution Preparation:

-

Sterile buffer solutions are prepared at different pH values (e.g., 4, 7, and 9) to assess pH-dependent hydrolysis.

-

A stock solution of this compound-ethyl or this compound acid is prepared and added to the buffer solutions.

2. Incubation:

-

Hydrolysis: Samples are incubated in the dark at a constant temperature.

-

Photolysis: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to differentiate between hydrolysis and photolysis.

3. Sampling and Analysis:

-

Aliquots of the solutions are taken at various time points.

-

The concentrations of the parent compound and degradation products are determined by HPLC or a similar analytical technique.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

Caption: Degradation pathway of this compound-ethyl in soil.

References

Toxicological Profile of Fenthiaprop in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop, and its more commonly formulated ethyl ester, this compound-ethyl, are herbicides whose toxicological impact on non-target organisms is a critical aspect of their environmental risk assessment. This compound-ethyl is considered an obsolete herbicide in some regions, and as such, publicly available ecotoxicological data is limited.[1] This guide provides a comprehensive overview of the known toxicological profile of this compound-ethyl in key non-target organisms, including aquatic species, birds, and soil dwellers. Where specific data for this compound-ethyl is unavailable, this document details the standardized experimental protocols, primarily based on OECD guidelines, that are employed to assess the toxicity of such chemical compounds. The primary mode of action for this compound is the inhibition of Acetyl CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2]

Chemical Identity and Mode of Action

-

Chemical Name: (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid

-

CAS Registry Number: 73519-50-3[2]

-

Formulated Product: Often used as this compound-ethyl (CAS RN: 93921-15-8), which is hydrolyzed to the active acid form, this compound, in the environment and within organisms.

-

Mode of Action: this compound is a selective herbicide that inhibits the enzyme Acetyl CoA carboxylase (ACCase).[1][2] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids.[3][4] Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane integrity and energy storage, ultimately leading to cell death.

Caption: Simplified signaling pathway of this compound's mode of action.

Toxicological Data in Non-Target Organisms

The following tables summarize the available quantitative toxicity data for this compound-ethyl in various non-target organisms. It is important to note that data is not available for all organism groups.

Aquatic Organisms

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 320 | 96 hours | [1] |

| Daphnia magna (Water flea) | EC50 | 760 | 48 hours | [1] |

| Raphidocelis subcapitata (Green algae) | ErC50 | 19 | 72 hours | [1] |

Avian Species

| Species | Endpoint | Value (mg/kg bw) | Exposure Duration | Reference |

| Colinus virginianus (Bobwhite quail) | LD50 | >2000 | Single dose | [1] |

| Anas platyrhynchos (Mallard duck) | LD50 | >2000 | Single dose | [1] |

Honeybees (Apis mellifera)

No specific quantitative toxicity data (LD50) for this compound-ethyl on honeybees was found in the reviewed literature. Standard testing protocols are described in Section 3.5.

Earthworms (Eisenia fetida)

No specific quantitative toxicity data (LC50) for this compound-ethyl on earthworms was found in the reviewed literature. Standard testing protocols are described in Section 3.6.

Soil Microorganisms

The application of some herbicides has been shown to have an inhibitory effect on soil mycoflora and other microbial populations.[5][6] For instance, studies on other herbicides like fenoxaprop-p-ethyl have indicated a reduction in fungal populations in soil.[5] However, specific studies quantifying the effects of this compound-ethyl on soil microbial communities were not identified.

Experimental Protocols

The following sections detail the standard experimental methodologies for assessing the toxicity of chemical substances to non-target organisms, primarily based on OECD guidelines. These protocols represent the standard approach for generating the type of data presented in Section 2.

Caption: A generalized workflow for ecotoxicological testing.

Aquatic Organisms - Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Methodology:

-

Exposure: Fish are exposed to the test substance in a series of concentrations for 96 hours. The test can be static (water is not changed), semi-static (water is renewed at intervals), or flow-through (water is continuously replaced).

-

Concentrations: A minimum of five concentrations in a geometric series and a control group are used.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated for the 96-hour exposure period.

-

Aquatic Organisms - Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of a substance that results in the immobilization of 50% of Daphnia magna (EC50) after 48 hours of exposure.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Methodology:

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Concentrations: At least five concentrations in a geometric series and a control are tested.

-

Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 is calculated based on the observed immobilization.

-

Aquatic Organisms - Algal Growth Inhibition Test (OECD 201)

-

Objective: To assess the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata (a green alga).

-

Methodology:

-

Exposure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours.

-

Concentrations: A minimum of five concentrations with three replicates per concentration are used, along with a control group.

-

Measurement: Algal growth (biomass) is measured at least daily, often by cell counts or spectrophotometry.

-

Endpoints: The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50). The No Observed Effect Concentration (NOEC) may also be determined.[7]

-

Avian Species - Acute Oral Toxicity Test (OECD 223)

-

Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.

-

Test Organism: Species such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.[3]

-

Methodology:

-

Dosing: Birds are administered a single oral dose of the test substance.

-

Test Designs: The guideline offers three options: a limit test (a single high dose), an LD50-only test, or an LD50-slope test which provides more information on the dose-response relationship.[1][5]

-

Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.

-

Endpoint: The LD50, the dose estimated to be lethal to 50% of the test birds, is calculated.

-

Honeybees - Acute Contact and Oral Toxicity Test (OECD 213 & 214)

-

Objective: To determine the acute contact and oral toxicity (LD50) of a substance to adult worker honeybees (Apis mellifera).

-

Methodology:

-

Contact Toxicity (OECD 214):

-

Application: A range of doses of the test substance is applied topically to the dorsal thorax of the bees.

-

Observation: Bees are observed for mortality for at least 48 hours.

-

-

Oral Toxicity (OECD 213):

-

Exposure: Bees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period.[8]

-

Observation: Mortality is recorded for at least 48 hours after the exposure period.

-

-

-

Endpoint: The 48-hour contact LD50 and oral LD50 are determined.

Earthworms - Acute Toxicity Test (OECD 207)

-

Objective: To assess the acute toxicity of substances to earthworms (Eisenia fetida).

-

Methodology: The guideline includes two main tests:

-

Filter Paper Contact Test: An initial screening test where earthworms are exposed to the substance on moist filter paper for 48 hours to assess mortality.

-

Artificial Soil Test:

-

Exposure: Earthworms are kept in a defined artificial soil medium to which a range of concentrations of the test substance has been added.

-

Duration: The test typically lasts for 14 days.

-

Observations: Mortality and sublethal effects (e.g., changes in behavior and weight) are recorded at 7 and 14 days.

-

-

-

Endpoint: The 14-day LC50 is calculated, along with the NOEC and LOEC for sublethal effects.

Conclusion

The available data on the toxicological profile of this compound-ethyl in non-target organisms is limited, likely due to its status as an older and now largely obsolete herbicide. The existing data suggests a moderate to high toxicity to aquatic organisms, particularly algae, and low acute toxicity to avian species. There is a notable lack of publicly accessible data for key non-target invertebrates such as honeybees and earthworms, as well as for soil microbial communities.

For a comprehensive environmental risk assessment of this compound or related compounds, further studies following standardized OECD guidelines would be necessary to fill these data gaps. The established mode of action as an ACCase inhibitor provides a clear biochemical basis for its herbicidal activity and potential toxic effects. Researchers and drug development professionals should consider the potential for similar off-target effects when designing new molecules with this mode of action.

References

- 1. This compound-ethyl (Ref: Hoe 35609) [sitem.herts.ac.uk]

- 2. This compound (Ref: HOE 43336) [sitem.herts.ac.uk]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. isws.org.in [isws.org.in]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fenthiaprop in In Vitro Plant Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenthiaprop is an aryloxyphenoxypropionate ('fop') herbicide. Its application in in vitro plant studies deviates from typical growth promotion and instead serves as a powerful tool for selection and physiological research. This compound functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway in grasses.[1][2] This specific mode of action makes it an excellent selective agent in tissue culture for isolating herbicide-resistant cells, studying metabolic pathways, and conducting phytotoxicity assays.[3][4] Plant cell cultures offer a controlled environment, minimizing physical barriers to herbicide uptake and allowing for the study of cellular-level responses.[3]

Mechanism of Action: this compound selectively targets the ACCase enzyme, which catalyzes the first committed step in fatty acid synthesis. By inhibiting this enzyme, it blocks the formation of malonyl-CoA, a crucial building block for lipids. This disruption halts the production of new cell membranes, leading to an arrest of cell division and growth, and ultimately cell death in susceptible grass species.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile this compound stock solution for addition to plant tissue culture media.

-

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or Ethanol (95%)

-

Sterile 0.22 µm syringe filters

-

Sterile microcentrifuge tubes or vials

-

Autoclaved, purified water

-

Analytical balance and appropriate personal protective equipment (PPE)

-

-

Procedure:

-

Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Dissolving: Dissolve the this compound powder in a minimal amount of DMSO or 95% ethanol. This compound has low aqueous solubility, requiring an organic solvent. Note: Ensure the final concentration of the solvent in the culture medium does not exceed a phytotoxic level (typically <0.1% v/v).

-

Dilution: Once fully dissolved, dilute the solution with sterile purified water to achieve the final desired stock concentration (e.g., 10 mM or 1 mg/mL).

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave this compound, as heat can cause degradation.

-

Storage: Store the stock solution in clearly labeled, light-protected containers at -20°C for long-term use.

-

Protocol 2: In Vitro Selection of Herbicide-Resistant Callus

This protocol provides a general method for using this compound as a selective agent to isolate resistant plant cells from a callus culture. This is a straightforward method where the herbicide is included in the culture medium at a pre-determined inhibitory concentration.[4]

-

Phase I: Callus Induction and Establishment (4-6 weeks)

-

Initiate callus cultures from sterile explants (e.g., mature embryos, leaf sections) of the target plant species on a suitable basal medium (e.g., Murashige and Skoog) supplemented with appropriate plant growth regulators (e.g., 2,4-D for callus induction in grasses).

-

Subculture the developing callus until a sufficient quantity of healthy, friable callus is available for the selection experiment.

-

-

Phase II: Determining the Selection Concentration (2-3 weeks)

-

Before starting the large-scale selection, determine the minimum inhibitory concentration (MIC) of this compound.

-

Culture small, uniform pieces of wild-type (susceptible) callus on a series of media containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM).

-

After 2-3 weeks, identify the lowest concentration that effectively inhibits the growth of or kills the wild-type callus. This will be your selection concentration.

-

-

Phase III: Selection (8-12 weeks)

-

Plate a large population of callus clumps onto the selection medium (callus induction medium amended with the predetermined inhibitory concentration of this compound).

-

Incubate under standard culture conditions (e.g., 25°C in the dark).

-

Subculture all tissues (both living and dying) onto fresh selection medium every 2-3 weeks. This step is crucial to prevent the detoxification of the herbicide by the dying cells, which could allow susceptible cells to escape selection.

-

-

Phase IV: Isolation and Regeneration

-

After several rounds of selection, any callus sectors that remain healthy and continue to proliferate are considered putatively resistant.

-

Isolate these resistant sectors and transfer them to a fresh, herbicide-free medium for recovery and proliferation.

-

Once a stable resistant callus line is established, transfer it to a suitable regeneration medium to obtain whole plants for further analysis and confirmation of resistance.

-

Data Presentation

Quantitative data from selection and phytotoxicity experiments should be recorded systematically. The following table provides an example of how to present data from a dose-response (kill curve) experiment used to determine the appropriate selection concentration.

Table 1: Effect of this compound Concentration on Callus Growth of Avena sativa after 21 Days

| This compound Concentration (µM) | Initial Fresh Weight (g) | Final Fresh Weight (g) | Growth Index (%)* | Observations |

| 0 (Control) | 0.51 ± 0.02 | 2.15 ± 0.11 | 100 | Healthy, friable, beige callus |

| 0.1 | 0.50 ± 0.03 | 1.88 ± 0.09 | 82.4 | Normal growth, no visible necrosis |

| 1.0 | 0.49 ± 0.02 | 1.12 ± 0.07 | 38.2 | Significant growth inhibition, slight browning |

| 10.0 | 0.52 ± 0.03 | 0.65 ± 0.05 | 7.9 | Severe growth inhibition, extensive browning |

| 50.0 | 0.51 ± 0.02 | 0.53 ± 0.03 | 1.2 | No growth, widespread necrosis |

| 100.0 | 0.50 ± 0.03 | 0.48 ± 0.04 | -1.2 | Tissue death, dark brown/black color |

*Growth Index (%) is calculated as: [((Final FW - Initial FW)treatment) / ((Final FW - Initial FW)control)] x 100. Data are presented as mean ± standard deviation (n=10).

References

- 1. All About Actives — Defy Resistance [defyresistance.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant Cell and Tissue Culture Techniques for Weed Science Research | Weed Science | Cambridge Core [cambridge.org]

- 4. Biotechnology in forest tree improvement with special references to developing countries [fao.org]

Fenthiaprop Dosage Calculation for Greenhouse Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal dosage of Fenthiaprop for greenhouse-based research. This document outlines the mechanism of action of this compound, detailed protocols for conducting dose-response experiments, and methods for calculating application rates.

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical family. It is effective in controlling a variety of grass weeds in cereal crops. The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species. Dicotyledonous plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.[1]

I. Quantitative Data Summary

The following tables summarize the efficacy of aryloxyphenoxypropionate herbicides on a common grass weed, wild oat (Avena fatua), and the tolerance of wheat (Triticum aestivum) to these herbicides. While specific data for this compound in greenhouse settings is limited, the data for the closely related compound fenoxaprop-p-ethyl provides a valuable reference for experimental planning.

Table 1: Efficacy of Fenoxaprop-p-ethyl on Wild Oat (Avena fatua) in Greenhouse Bioassays

| Parameter | Value (g a.i. ha⁻¹) | Description |

| LD₅₀ (Lethal Dose, 50%) | 123.73[2] | Dose required to kill 50% of the treated wild oat population. |

| ED₅₀ (Effective Dose, 50%) | >16-fold labeled field rate[3] | Dose required to cause a 50% reduction in plant biomass for a resistant population. |

| Resistance Index (RI) | 4.12 - 8.12[2][4] | Ratio of the LD₅₀ or GR₅₀ of a resistant population to that of a susceptible population. |

Table 2: Crop Tolerance: Visual Injury of Wheat (Triticum aestivum) to Fenoxaprop-p-ethyl

| Application Rate | Application Timing | Visual Injury (%) 1 Week After Application (WAA) | Visual Injury (%) 2 Weeks After Application (WAA) |

| 1X Manufacturer's Recommended Rate | Late Post-Emergence (LPOST) | 4%[1][5] | 1%[1][5] |

| 2X Manufacturer's Recommended Rate | Late Post-Emergence (LPOST) | 5%[1][5] | 1%[1][5] |

II. Experimental Protocols

This section provides detailed methodologies for conducting greenhouse experiments to determine the optimal dosage of this compound.

A. Protocol for Dose-Response Bioassay

1. Objective: To determine the effective dose (ED₅₀) of this compound required to control target weed species and to assess the crop safety (GR₅₀) at various application rates.

2. Materials:

-

This compound technical grade or commercial formulation

-

Target weed seeds (e.g., Avena fatua, Lolium perenne)

-

Crop seeds (e.g., Triticum aestivum, Hordeum vulgare)

-

Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix

-

Greenhouse with controlled temperature, humidity, and photoperiod

-

Calibrated laboratory sprayer or track sprayer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Distilled water

-

Adjuvant (if recommended by the manufacturer)

3. Plant Culture:

- Sow 5-10 weed or crop seeds per pot at a depth of 1-2 cm.

- Water the pots as needed to maintain optimal soil moisture.

- Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.

- Grow plants to the 2-4 leaf stage before herbicide application.

4. Herbicide Preparation and Application:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant, or as per manufacturer's instructions).

- Perform serial dilutions to create a range of treatment concentrations. A typical dose-response experiment will include a logarithmic series of doses, for example, 0, 0.125X, 0.25X, 0.5X, 1X, 2X, and 4X the anticipated field application rate.

- Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.

5. Data Collection:

- At 14 and 21 days after treatment (DAT), visually assess weed control and crop injury using a scale of 0% (no effect) to 100% (complete death).

- At 21 DAT, harvest the above-ground biomass of both weeds and crops.

- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

6. Data Analysis:

- Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

- Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED₅₀ for weed control and the GR₅₀ (dose causing 50% growth reduction) for crop safety.

B. Protocol for Calculating Application Rates for Greenhouse Experiments

1. Objective: To accurately calculate the amount of this compound needed to prepare spray solutions for small-scale greenhouse applications.

2. Calculation Steps:

-

Step 1: Determine the desired application rate in grams of active ingredient per hectare (g a.i./ha). This will be based on the experimental design.

-

Step 2: Calculate the amount of active ingredient needed for the total spray area.

-

Measure the area of the spray table or the total area to be treated in square meters (m²).

-

Convert the application rate from g a.i./ha to g a.i./m²: g a.i./m² = (g a.i./ha) / 10,000 m²/ha

-

Calculate the total active ingredient needed: Total a.i. (g) = (g a.i./m²) * Total spray area (m²)

-

-

Step 3: Calculate the volume of stock solution needed.

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL or 1000 ppm).

-

Use the following formula to calculate the volume of stock solution required: V₁ = (C₂ * V₂) / C₁ Where:

-

V₁ = Volume of stock solution needed

-

C₁ = Concentration of the stock solution

-

C₂ = Desired final concentration in the spray solution

-

V₂ = Final volume of the spray solution

-

-

-

Step 4: Prepare the final spray solution.

-

Add the calculated volume of the stock solution to a volumetric flask.

-

Add the recommended adjuvant if necessary.

-

Bring the solution to the final desired volume with distilled water.

-

III. Visualizations

The following diagrams illustrate the key processes involved in this compound's mode of action and the experimental workflow for dosage determination.

References

Application Notes and Protocols for Selecting Herbicide-Resistant Mutants Using Fenthiaprop

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] By disrupting lipid formation, this compound effectively controls the growth of various grass and broadleaf weeds.[1] The primary mechanism of resistance to ACCase-inhibiting herbicides like this compound is the alteration of the target enzyme through genetic mutation. This makes this compound a valuable tool for the selection of herbicide-resistant mutants in plant and algal systems for research purposes, including the study of resistance mechanisms, gene function, and the development of herbicide-tolerant crops.

These application notes provide detailed protocols for the use of this compound in selecting herbicide-resistant mutants, including methodologies for chemical mutagenesis, preparation of this compound solutions, and the selection and characterization of resistant phenotypes.

Mechanism of Action of this compound

This compound, like other aryloxyphenoxypropionate ("fop") herbicides, targets the Acetyl-CoA Carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. This process is fundamental for the production of lipids, which are essential components of cell membranes and for energy storage. Inhibition of ACCase leads to a depletion of fatty acids, cessation of cell growth and division, and ultimately, plant death.[1][2][3]

References

- 1. agronomy.emu.ee [agronomy.emu.ee]

- 2. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylene Inhibits Cell Proliferation of the Arabidopsis Root Meristem - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthiaprop: A Chemical Probe for Elucidating Plant Lipid Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop is a selective herbicide belonging to the aryloxyphenoxypropionate (AOPP) class of compounds. Its mode of action involves the specific inhibition of the plastid-localized enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase catalyzes the first committed step in de novo fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this crucial enzyme, this compound effectively blocks the production of fatty acids, which are essential components of cell membranes and energy storage molecules. This targeted inhibition makes this compound a valuable tool for studying the intricacies of lipid metabolism in plants, including fatty acid synthesis, membrane biogenesis, and the downstream effects of lipid disruption on plant growth and development.

The selectivity of this compound is a key feature for its utility in research. Most dicotyledonous plants possess a form of ACCase that is insensitive to AOPP herbicides, allowing for comparative studies between susceptible monocots and resistant dicots. This provides a powerful experimental system for dissecting the role of de novo fatty acid synthesis in various physiological processes.

Principle of Action

This compound acts as a potent and specific inhibitor of the ACCase enzyme found in the plastids of graminaceous plants. This inhibition disrupts the production of malonyl-CoA, a critical building block for the elongation of fatty acid chains. The subsequent depletion of the fatty acid pool leads to a cessation of lipid synthesis, which is vital for the formation of new membranes required for cell division and growth. Consequently, the application of this compound to susceptible plants results in the inhibition of growth, particularly in meristematic tissues where lipid synthesis is most active. Visual symptoms typically include chlorosis and necrosis, appearing first in the youngest leaves.

Applications in Lipid Metabolism Research

-

Investigating the role of de novo fatty acid synthesis: By specifically blocking the initial step of fatty acid synthesis, this compound allows researchers to study the consequences of lipid depletion on various cellular processes, including membrane integrity, chloroplast development, and signal transduction.

-

Elucidating metabolic flux and pathway regulation: The application of this compound can be used to probe the regulation of lipid metabolic pathways and understand how plants respond to disruptions in fatty acid supply.

-

Comparative studies between monocots and dicots: The differential sensitivity of monocot and dicot ACCase to this compound provides a natural experimental system to explore the differences in lipid metabolism between these two major plant groups.

-

Screening for compounds that modulate lipid metabolism: this compound can be used as a positive control in high-throughput screening assays designed to identify new inhibitors or activators of fatty acid synthesis.

Quantitative Data Presentation

The following table summarizes the effect of an aryloxyphenoxypropionate herbicide, with the same mode of action as this compound, on the fatty acid composition of wild oat (Avena fatua) shoots. The data illustrates the significant reduction in the accumulation of major fatty acids following treatment, reflecting the inhibition of de novo fatty acid synthesis.

| Fatty Acid | Control (% of Total Fatty Acids) | Treated (% of Total Fatty Acids) | % Inhibition |

| Palmitic (16:0) | 18.5 | 10.2 | 44.9 |

| Stearic (18:0) | 1.5 | 0.8 | 46.7 |

| Oleic (18:1) | 9.8 | 4.5 | 54.1 |

| Linoleic (18:2) | 45.2 | 20.8 | 53.9 |

| Linolenic (18:3) | 25.0 | 11.5 | 54.0 |

| Total | 100 | 47.8 | 52.2 |

Data adapted from a study on a closely related AOPP herbicide as a proxy for this compound's effects.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on the Growth of a Susceptible Monocot Species (Avena fatua)

1. Plant Material and Growth Conditions:

- Grow wild oat (Avena fatua) seedlings in pots containing a standard potting mix.

- Maintain the plants in a growth chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 22°C (day) and 18°C (night), and a relative humidity of 60%.

- Water the plants as needed to maintain soil moisture.

2. This compound Treatment:

- Prepare a stock solution of this compound-ethyl in acetone.

- At the three-leaf stage, treat the wild oat seedlings with a foliar spray of this compound-ethyl at a concentration of 100 µM in an aqueous solution containing 0.1% (v/v) Tween 20 as a surfactant.

- Treat a control group of plants with the same solution lacking this compound-ethyl.

3. Data Collection and Analysis:

- Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment.

- At 14 days after treatment, harvest the above-ground biomass and measure the fresh and dry weight.

- Calculate the percent inhibition of growth compared to the control group.

Protocol 2: Analysis of Fatty Acid Composition in this compound-Treated Plants

1. Plant Material and Treatment:

- Follow the plant growth and treatment procedure as described in Protocol 1.

- Harvest the shoot tissue from both control and this compound-treated plants 48 hours after treatment.

- Immediately freeze the tissue in liquid nitrogen and store at -80°C until lipid extraction.

2. Lipid Extraction: